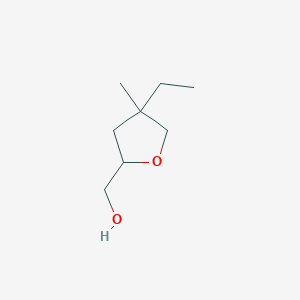
(4-Ethyl-4-methyloxolan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-4-methyloxolan-2-yl)methanol is an organic compound with the molecular formula C8H16O2. It is a derivative of oxolane, featuring both ethyl and methyl substituents on the oxolane ring, as well as a methanol group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-4-methyloxolan-2-yl)methanol typically involves the reaction of 4-ethyl-4-methyloxolane with formaldehyde in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-4-methyloxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of 4-ethyl-4-methyloxolane-2-carboxylic acid.
Reduction: Formation of 4-ethyl-4-methyloxolane-2-ylmethanol derivatives.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
(4-Ethyl-4-methyloxolan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethyl-4-methyloxolan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the methanol group allows it to participate in hydrogen bonding and other interactions, influencing its biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyloxolan-2-yl)methanol
- (4-Ethyloxolan-2-yl)methanol
- (4-Propyl-4-methyloxolan-2-yl)methanol
Uniqueness
(4-Ethyl-4-methyloxolan-2-yl)methanol is unique due to the presence of both ethyl and methyl groups on the oxolane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(4-ethyl-4-methyloxolan-2-yl)methanol |
InChI |
InChI=1S/C8H16O2/c1-3-8(2)4-7(5-9)10-6-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
IHFYYOSXRVOZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Aminomethyl)cyclopropyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B13210330.png)
![5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]thiophene-2-carbaldehyde](/img/structure/B13210337.png)
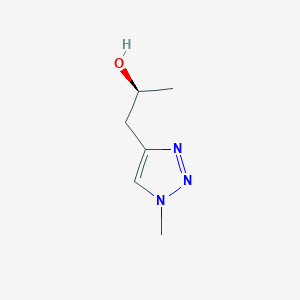
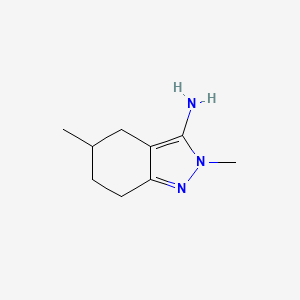
![8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13210371.png)
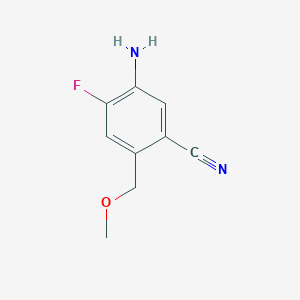
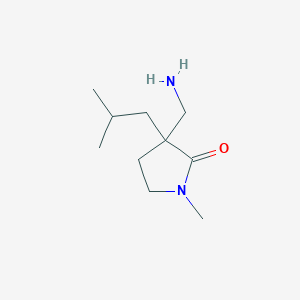
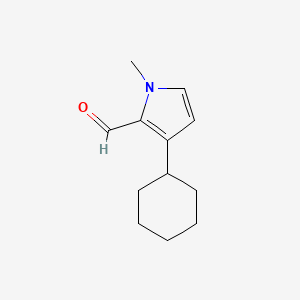
![tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13210418.png)
![1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13210419.png)

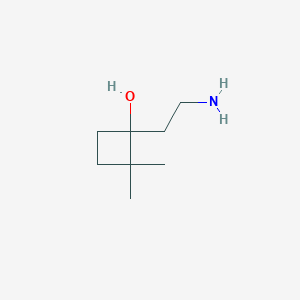
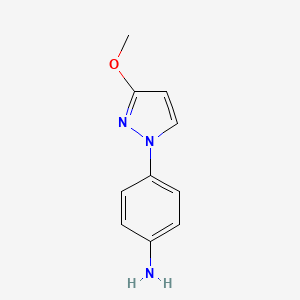
methanol](/img/structure/B13210431.png)
